N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, thiadiazole, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The thiadiazole ring is then introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents . The final step involves the coupling of the thiadiazole derivative with 3-methylphenoxyacetic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as microwave irradiation can be employed to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions employed .
Scientific Research Applications
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral proteins, potentially inhibiting viral replication . The thiadiazole ring can interact with various enzymes, modulating their activity and leading to therapeutic effects . Additionally, the phenoxyacetamide group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also features an adamantane moiety and has shown significant antiviral activity.
3-(Adamantan-1-ylsulfanyl)-1,2,4-thiadiazol-5-amine: Similar to the target compound, this molecule contains both adamantane and thiadiazole rings and is used in proteomics research.
Uniqueness
N-[3-(ADAMANTAN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-YL]-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to the presence of the phenoxyacetamide group, which enhances its binding affinity and specificity towards its molecular targets . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C21H25N3O2S2 |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-[3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-13-3-2-4-17(5-13)26-12-18(25)22-19-23-20(24-28-19)27-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,23,24,25) |
InChI Key |
ITSXROZJHWCYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)SC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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